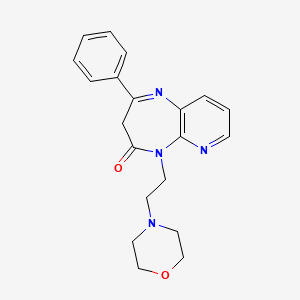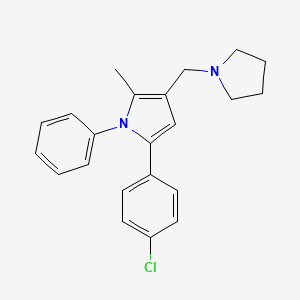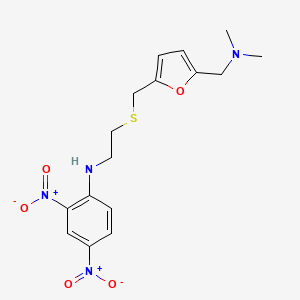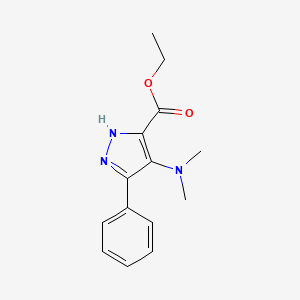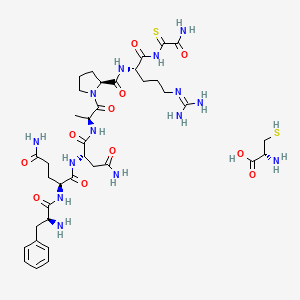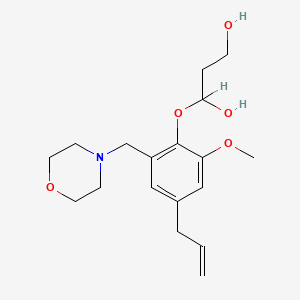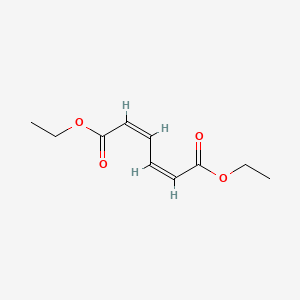
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester: is an organic compound that belongs to the class of butadiene derivatives. It is characterized by the presence of two ester groups attached to the butadiene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a dienophile. In this case, 1,3-butadiene reacts with maleic anhydride to form the corresponding cyclohexene derivative, which is then esterified to produce the diethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid.
Reduction: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology and Medicine: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis. Its derivatives are explored for potential pharmaceutical applications.
Industry: In the industrial sector, it is used in the production of polymers and resins. Its unique reactivity makes it valuable in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The butadiene backbone can participate in cycloaddition reactions, forming cyclic compounds.
Comparación Con Compuestos Similares
- trans-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
- cis-1,4-Diphenyl-1,3-butadiene
Comparison: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is unique due to its cis configuration, which influences its reactivity and physical properties. Compared to its trans isomer, the cis configuration results in different stereochemical outcomes in reactions. The presence of ester groups also differentiates it from other butadiene derivatives, providing distinct chemical behavior and applications.
Propiedades
Número CAS |
6032-77-5 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
diethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |
Clave InChI |
VHIYCPCXACHVJM-SFECMWDFSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C=C/C(=O)OCC |
SMILES canónico |
CCOC(=O)C=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)




